4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate
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Overview
Description
4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate is a chemical compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with phenyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or thiols.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive isothiocyanate group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved may include enzymes with active site nucleophiles, such as cysteine or lysine residues.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isothiocyanate: Similar structure but lacks the carbamate group.
Phenyl isothiocyanate: Lacks the dichlorophenyl and carbamate groups.
4-Isothiocyanatophenyl carbamate: Lacks the dichlorophenyl substitution.
Uniqueness
4-Isothiocyanatophenyl (3,4-dichlorophenyl)carbamate is unique due to the combination of the isothiocyanate group with the 3,4-dichlorophenyl carbamate moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
62097-91-0 |
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Molecular Formula |
C14H8Cl2N2O2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-12-6-3-10(7-13(12)16)18-14(19)20-11-4-1-9(2-5-11)17-8-21/h1-7H,(H,18,19) |
InChI Key |
MDOGZJMDZVXVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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